molecular formula C17H16FN3O2 B14922845 Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate

Cat. No.: B14922845
M. Wt: 313.33 g/mol
InChI Key: PUTOUYIBFWIVBE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with a fluorophenyl group and an ethyl acetate moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate typically involves the construction of the pyrazolopyridine core followed by the introduction of the fluorophenyl and ethyl acetate groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-fluorobenzaldehyde with 3-methyl-1H-pyrazole in the presence of a base can yield the desired pyrazolopyridine intermediate. This intermediate can then be esterified with ethyl bromoacetate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification steps like recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-(4-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate can be compared with other pyrazolopyridine derivatives:

    Riociguat: A similar compound with a pyrazolopyridine core, used as a soluble guanylate cyclase stimulator.

    Methyl 4,6-diamino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidin-5-ylmethylcarbamate: Another derivative with potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H16FN3O2

Molecular Weight

313.33 g/mol

IUPAC Name

ethyl 2-[4-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]acetate

InChI

InChI=1S/C17H16FN3O2/c1-3-23-15(22)10-21-17-16(11(2)20-21)14(8-9-19-17)12-4-6-13(18)7-5-12/h4-9H,3,10H2,1-2H3

InChI Key

PUTOUYIBFWIVBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=NC=CC(=C2C(=N1)C)C3=CC=C(C=C3)F

Origin of Product

United States

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